molecular formula C16H18BrNO B3038134 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol CAS No. 763131-37-9

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol

Cat. No.: B3038134
CAS No.: 763131-37-9
M. Wt: 320.22 g/mol
InChI Key: WLZCSKSUZOUBQZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol (CAS: 763131-37-9) is a brominated phenolic compound with the molecular formula C₁₆H₁₈BrNO and a molecular weight of 320.23 g/mol . Its structure features a central benzenol ring substituted with a bromine atom at the 4-position and a [(4-isopropylanilino)methyl] group at the 2-position. The isopropyl group on the anilino moiety contributes steric bulk and moderate lipophilicity, while the phenolic hydroxyl group provides hydrogen-bonding capability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-[(4-propan-2-ylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCSKSUZOUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200627
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
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Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763131-37-9
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763131-37-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-((4-ISOPROPYLANILINO)METHYL)PHENOL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol typically involves the following steps:

    Amination: The anilino group is introduced by reacting the brominated benzene with aniline or its derivatives under basic conditions.

    Isopropylation: The isopropyl group is added through Friedel-Crafts alkylation using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide (OH-) or cyanide (CN-) replace the bromine, forming new compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide (OH-), cyanide (CN-)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-2-[(4-isopropylanilino)methyl]benzenol serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, facilitating advancements in chemical research and development. The compound's structure allows for various chemical modifications, making it versatile in synthetic pathways.

Synthetic Routes

The synthesis of this compound typically involves:

  • Amination : Reacting brominated benzene with aniline derivatives under basic conditions.
  • Isopropylation : Using Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Biological Applications

Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies suggest that the compound interacts with specific molecular targets, potentially modulating enzyme activity and influencing cellular processes.

Pharmaceutical Development

Intermediate in Drug Synthesis
This compound is being explored as a pharmaceutical intermediate for synthesizing various drugs. Its unique functional groups enable the formation of active pharmaceutical ingredients (APIs) that may have therapeutic effects against various diseases.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is used in manufacturing specialty chemicals and materials. This includes applications in dyes, pigments, and other chemical products that require specific properties derived from this compound .

Case Studies

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Cancer Research Application : Another study investigated the compound's effects on cancer cell lines. The findings revealed that it could induce apoptosis in specific cancer cells, highlighting its potential role in cancer therapy.
  • Synthesis Optimization : An industrial case study focused on optimizing the synthesis of this compound using continuous flow reactors. This method improved yield and reduced reaction times, demonstrating its feasibility for large-scale production.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

a. 4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol (CAS: 868256-54-6)

  • Molecular Formula: C₁₃H₉BrF₃NO
  • Molecular Weight : 332.12 g/mol
  • Key Differences: Replaces the isopropyl group with a 2,4,5-trifluoroanilino moiety.
  • Properties :
    • Higher lipophilicity (XLogP3 = 4 vs. ~3.5 estimated for the target compound) due to fluorine atoms .
    • Increased hydrogen-bond acceptors (5 vs. 2 in the target compound), enhancing polar interactions .
  • Implications: The electron-withdrawing fluorine atoms may reduce the basicity of the anilino nitrogen, affecting reactivity in coupling reactions or binding affinity in biological targets.

b. 4-Bromo-2-[(4-methoxyanilino)methyl]benzenol (CAS: 763132-62-3)

  • Molecular Formula: C₁₄H₁₅BrNO₂
  • Molecular Weight : 309.18 g/mol
  • Key Differences: Features a 4-methoxy substituent on the anilino group.
  • Properties :
    • The methoxy group is electron-donating, increasing electron density on the benzene ring compared to the isopropyl group .
    • Lower lipophilicity (predicted XLogP3 ~2.8) due to the polar methoxy group.

c. 4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxybenzenol (CAS: 763130-42-3)

  • Molecular Formula: C₂₀H₂₃BrNO₂
  • Molecular Weight : 391.30 g/mol
  • Key Differences: Incorporates a cyclohexyl group on the anilino moiety and a 6-methoxy substituent on the benzenol ring.
  • The methoxy group adds a hydrogen-bond acceptor site.
  • Implications : The combined steric and electronic effects make this compound suitable for applications requiring selective interactions, such as enzyme inhibition.

Derivatives with Additional Ring Substituents

a. 4-Bromo-2-trifluoromethylphenol (CAS: 50824-04-9)

  • Molecular Formula : C₇H₄BrF₃O
  • Molecular Weight : 233.01 g/mol
  • Key Differences: Replaces the anilino-methyl group with a trifluoromethyl substituent.
  • Properties: Strong electron-withdrawing effect from -CF₃, increasing the acidity of the phenolic -OH (pKa ~6–7) compared to the target compound (pKa ~10) . Higher volatility (boiling point: ~250°C) due to reduced molecular weight .
  • Implications : Useful in Suzuki-Miyaura cross-coupling reactions where the -CF₃ group acts as a directing moiety.

b. 4-Bromo-5-isopropyl-2-methylphenol (CAS: 121665-99-4)

  • Molecular Formula : C₁₀H₁₃BrO
  • Molecular Weight : 229.12 g/mol
  • Key Differences: Lacks the anilino-methyl group but includes isopropyl and methyl substituents on the benzenol ring.
  • Properties: Simplified structure with fewer hydrogen-bond donors (1 vs. 2 in the target compound) . Lower molecular weight enhances solubility in non-polar solvents.
  • Implications: Potential use as a building block in fragrances or antioxidants due to its phenolic nature and alkyl substituents .

Physicochemical Property Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
Target (763131-37-9) C₁₆H₁₈BrNO 320.23 ~3.5 2 3
2,4,5-Trifluoroanilino C₁₃H₉BrF₃NO 332.12 4.0 2 5
4-Methoxyanilino C₁₄H₁₅BrNO₂ 309.18 ~2.8 2 4
4-Cyclohexylanilino C₂₀H₂₃BrNO₂ 391.30 ~4.2 2 4
2-Trifluoromethylphenol C₇H₄BrF₃O 233.01 3.2 1 2

Key Trends :

  • Lipophilicity: Cyclohexyl and trifluoroanilino derivatives exhibit higher XLogP3 values, favoring membrane permeability.
  • Hydrogen Bonding: Trifluoroanilino and methoxy derivatives have more acceptors, enhancing solubility in polar media.

Biological Activity

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol, also known as a brominated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H18BrNO
  • CAS Number : 763131-37-9

It features a bromine atom at the 4-position of the phenol ring, which is linked to a 4-isopropylaniline group through a methylene bridge. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effectiveness against various bacterial strains, suggesting that the bromine substituent enhances antibacterial activity by affecting membrane permeability or inhibiting essential enzymes in bacteria .

Anticancer Activity

Several studies have reported on the anticancer potential of brominated phenolic compounds. Specifically, this compound has been investigated for its ability to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

The proposed mechanism of action for this compound includes:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It activates caspases and alters mitochondrial membrane potential.
  • Antioxidant Activity : By scavenging free radicals, it may protect normal cells from oxidative stress while targeting cancerous cells .

Toxicity Profile

Despite its potential therapeutic benefits, this compound exhibits some toxicity. Safety data indicate that it can cause skin irritation and serious eye damage upon exposure . Therefore, proper handling and safety measures are essential during research and application.

Study 1: Antimicrobial Efficacy

A study conducted on various brominated phenolic compounds, including this compound, revealed significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity in vitro

In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityToxicity
This compoundStructureAntimicrobial, AnticancerSkin irritation
5-Bromo-3-methyl-8-nitroisoquinolineStructureAntimicrobialModerate toxicity
3-Methyl-8-nitroisoquinolineStructureAnticancerLow toxicity

The table above compares this compound with similar compounds regarding their structures, biological activities, and toxicity profiles.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for confirming the molecular structure of 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol?

To confirm the molecular structure, employ a combination of single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques. SC-XRD using programs like SHELXL allows precise determination of bond lengths, angles, and crystal packing. For example, a related cobalt complex with a brominated phenol ligand was refined in the P21/c space group using SHELXL, revealing key geometric parameters . Complement this with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS (e.g., Q Exactive Orbitrap) provides accurate molecular weight confirmation, as demonstrated for the analogous compound 4-Bromo-2-[(4-fluoroanilino)methyl]phenol .

Q. How can synthetic impurities or byproducts be identified during the preparation of this compound?

Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns under acidic conditions (e.g., QC-SMD-TFA05) to separate and identify impurities. For example, LC-MS with a retention time of 0.89 minutes was used to characterize similar brominated aromatic compounds . Pair this with thin-layer chromatography (TLC) for rapid monitoring. Advanced purification techniques, such as preparative HPLC with gradient elution, can isolate minor byproducts for structural analysis via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Advanced Research Questions

Q. How do computational methods like DFT reconcile discrepancies between experimental and theoretical electronic properties (e.g., UV-Vis absorption bands)?

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can optimize molecular geometries and predict electronic transitions. For instance, DFT was used to analyze UV-Vis spectra of brominated imidazole-phenol derivatives, identifying charge-transfer transitions between aromatic rings and substituents . If experimental absorption maxima deviate from theoretical predictions, re-examine solvent effects (e.g., using the polarizable continuum model) or consider alternative functionals (e.g., CAM-B3LYP) for improved accuracy .

Q. What strategies resolve ambiguities in crystallographic refinement for derivatives with flexible substituents (e.g., the isopropyl group)?

For flexible groups, employ restrained refinement in SHELXL to model thermal motion and occupancy. Programs like OLEX2 or WinGX can visualize electron density maps to distinguish disorder. In a study of a cobalt complex with a brominated Schiff base ligand, anisotropic displacement parameters were refined to account for dynamic disorder in the aromatic rings . Additionally, Hirshfeld surface analysis can quantify intermolecular interactions influencing conformational stability .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be analyzed for this compound?

Use multivariate statistical analysis (e.g., principal component analysis) to correlate structural features (e.g., bromine position, hydrogen-bonding motifs) with activity trends. For example, steric effects from the isopropyl group may hinder binding, while the bromine atom enhances hydrophobic interactions. Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to identify key binding residues . If inconsistencies persist, re-evaluate assay conditions (e.g., pH, solvent) using design-of-experiments (DoE) methodologies .

Methodological Resources

  • Crystallography : SHELX suite , ORTEP-3 for structure visualization .
  • Spectroscopy : HRMS (Q Exactive Orbitrap) , FTIR with DFT-assisted peak assignment .
  • Computational Chemistry : Gaussian (DFT) , CAM-B3LYP for charge-transfer systems .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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